molecular formula C25H19N3O4S2 B12142959 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12142959
M. Wt: 489.6 g/mol
InChI Key: LAAMQNKDGVMOOY-UHFFFAOYSA-N
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Description

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with benzyl chloride under basic conditions to form 5-(benzylsulfanyl)-1,3,4-thiadiazole.

    Pyrrol-2-one Formation: The next step involves the formation of the pyrrol-2-one ring. This can be done by reacting the thiadiazole derivative with furan-2-carboxylic acid and 4-methylbenzaldehyde in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Oxidation Products: Ketones or aldehydes depending on the position of the hydroxyl group.

    Reduction Products: Alcohols from the reduction of carbonyl groups.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiadiazole ring suggests possible antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one could be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a versatile intermediate.

Mechanism of Action

The mechanism of action of 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxy-4-(pentyloxy)phenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

What sets 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its specific combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C25H19N3O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19N3O4S2/c1-15-9-11-17(12-10-15)20-19(21(29)18-8-5-13-32-18)22(30)23(31)28(20)24-26-27-25(34-24)33-14-16-6-3-2-4-7-16/h2-13,20,30H,14H2,1H3

InChI Key

LAAMQNKDGVMOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)O)C(=O)C5=CC=CO5

Origin of Product

United States

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